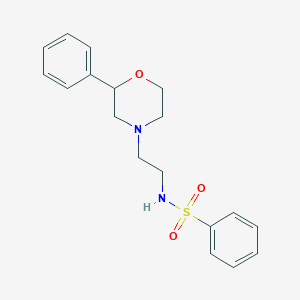
N-(4-piperidinophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-piperidinophenyl)propanamide”, also known as Norfentanyl, is a chemical compound with the molecular formula C14H20N2O . It has a molecular weight of 232.3214 . This compound is a major urinary metabolite of the narcotic analgesic fentanyl .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC Standard InChIKey: PMCBDBWCQQBSRJ-UHFFFAOYSA-N . The structure is also available as a 2D Mol file .
Mechanism of Action
Target of Action
It’s structurally related to fentanyl analogs , which primarily target the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward.
Mode of Action
If it acts similarly to fentanyl analogs, it would bind to the opioid receptors, mimicking the effects of endorphins, natural neurotransmitters that block pain signals in the brain .
Biochemical Pathways
Fentanyl and its analogs generally affect the opioidergic pathway, leading to analgesic effects .
Pharmacokinetics
Fentanyl analogs are typically lipophilic, allowing them to cross the blood-brain barrier rapidly . They undergo extensive metabolism, primarily in the liver, involving reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Result of Action
If it acts similarly to fentanyl analogs, it would cause a decrease in the perception of pain and potentially induce a state of euphoria .
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-piperidinophenyl)propanamide in lab experiments is that it has been shown to have a high degree of selectivity for certain receptors, which can make it useful for studying specific biological pathways. However, one limitation is that it can be difficult to synthesize in large quantities, which can make it expensive to use in experiments.
Future Directions
There are several potential future directions for research on N-(4-piperidinophenyl)propanamide. One area of interest is the development of new drugs based on the structure of this compound, which could have improved therapeutic properties. Another area of interest is the study of the long-term effects of this compound use, including its potential for addiction and tolerance. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the body.
Synthesis Methods
N-(4-piperidinophenyl)propanamide can be synthesized using several methods, including the reaction of 4-piperidinylphenylamine with propanoyl chloride or the reaction of 4-piperidinylphenylamine with propanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Scientific Research Applications
N-(4-piperidinophenyl)propanamide has been studied for its potential use in the development of new drugs for various medical conditions. Some of the areas of research include pain management, addiction treatment, and neuroprotection.
Properties
IUPAC Name |
N-(4-piperidin-1-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-14(17)15-12-6-8-13(9-7-12)16-10-4-3-5-11-16/h6-9H,2-5,10-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUHNGRESLSHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B2910532.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2910535.png)
![methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2910536.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2910541.png)


![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2910544.png)
![N-(3-fluoro-4-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2910545.png)
![3-Methyl-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2910546.png)

![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrobromide](/img/structure/B2910549.png)

